(1-Methyl-piperidin-4-YL)-(tetrahydro-furan-2-YL-methyl)-amine
Description
(1-Methyl-piperidin-4-YL)-(tetrahydro-furan-2-YL-methyl)-amine (CAS: 416869-66-4) is a secondary amine featuring a piperidine core substituted with a methyl group at the 1-position and a tetrahydrofuran-2-yl-methyl moiety. Its molecular formula is C₁₁H₂₂N₂O, with a molecular weight of 198.31 g/mol . Key synonyms include 1-Methyl-N-(oxolan-2-ylmethyl)piperidin-4-amine and 4-Piperidinamine, 1-methyl-N-[(tetrahydro-2-furanyl)methyl] . Predicted physicochemical properties include a boiling point of 289.1±25.0°C, density of 1.01±0.1 g/cm³, and pKa of 9.13±0.20, suggesting moderate basicity and polarity .
Properties
IUPAC Name |
1-methyl-N-(oxolan-2-ylmethyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-13-6-4-10(5-7-13)12-9-11-3-2-8-14-11/h10-12H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXPPVJOETXBJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389990 | |
| Record name | 1-Methyl-N-[(oxolan-2-yl)methyl]piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
416869-66-4 | |
| Record name | 1-Methyl-N-[(tetrahydro-2-furanyl)methyl]-4-piperidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=416869-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-N-[(oxolan-2-yl)methyl]piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(1-Methyl-piperidin-4-YL)-(tetrahydro-furan-2-YL-methyl)-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure
The compound features a piperidine ring and a tetrahydrofuran moiety, which are known to influence its pharmacological properties. The structural formula can be represented as follows:
While specific mechanisms for this compound have not been extensively documented, similar compounds with piperidine and tetrahydrofuran structures exhibit diverse biological activities. These include:
- Anticancer Activity : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Many derivatives demonstrate antibacterial and antifungal activities, likely through disruption of microbial cell membranes or inhibition of vital metabolic pathways.
Anticancer Activity
Research indicates that compounds related to this compound may exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit the proliferation of several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma (HT-29) | 2.76 |
| Human Ovarian Adenocarcinoma (OVXF 899) | 9.27 |
| Human Renal Cancer (RXF 486) | 1.143 |
These findings suggest that the compound could be a promising candidate for further development in cancer therapeutics .
Antimicrobial Activity
The compound's potential as an antimicrobial agent is supported by studies showing efficacy against various bacterial strains. For example, similar compounds have demonstrated:
- Minimum Inhibitory Concentration (MIC) values ranging from 15.625 to 125 μM against Gram-positive bacteria.
- Bactericidal activity against MRSA and Enterococcus strains, indicating a potential role in treating infections caused by resistant bacteria .
Study on Anticancer Properties
In a recent study, derivatives of piperidine-based compounds were evaluated for their antitumor activity. The results indicated that modifications to the tetrahydrofuran moiety significantly enhanced cytotoxicity against human tumor cell lines, particularly those associated with colorectal and ovarian cancers .
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of piperidine derivatives. The study found that certain modifications improved the compounds' ability to inhibit biofilm formation in Staphylococcus aureus and other pathogens, suggesting their potential application in treating chronic infections .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a class of piperidine-derived secondary amines with variable substituents. Below is a comparative analysis with structurally related compounds:
Data Table: Key Properties of Analogs
Structural and Functional Differences
Substituent Effects
- Tetrahydrofuran (THF) vs. Ethyl : The THF group in the target compound introduces oxygen-based polarity and ring strain, enhancing solubility in polar solvents compared to the purely aliphatic ethyl group in Ethyl-(1-methyl-piperidin-4-yl)-amine .
- THF vs. Furan : Replacing THF with a furan ring (as in N-(2-furanylmethyl)-1-methylpiperidin-4-amine ) introduces aromaticity, reducing saturation and increasing reactivity in electrophilic substitutions .
- THF vs.
Physicochemical Properties
- Molecular Weight : The THF-containing compound has a higher molecular weight (198.31 g/mol) than ethyl (142.24 g/mol) or furan (194.27 g/mol) analogs, influencing diffusion and bioavailability .
- pKa : The target compound’s pKa (~9.13) is comparable to other secondary amines in this group, suggesting similar protonation behavior under physiological conditions .
Q & A
Q. What are the key considerations for optimizing the synthesis yield of (1-Methyl-piperidin-4-YL)-(tetrahydro-furan-2-YL-methyl)-amine?
Methodological Approach:
- Reaction Conditions: Adjust solvent polarity (e.g., tetrahydrofuran vs. dichloromethane) and temperature to favor nucleophilic substitution or reductive amination steps. Evidence from related piperidine derivatives shows yields of 61–63% under controlled conditions .
- Catalyst Selection: Use stoichiometric bases (e.g., sodium hydroxide) to deprotonate intermediates, as seen in analogous syntheses of tetrahydrofuran-amine derivatives .
- Purification: Employ column chromatography or recrystallization to isolate the target compound from byproducts.
Key Variables Impacting Yield:
| Variable | Impact | Example from Evidence |
|---|---|---|
| Solvent | Polarity affects reaction kinetics | Tetrahydrofuran used for solubility |
| Equivalents of Reagents | Excess amine improves substitution efficiency | 1 eq amine in piperidin-4-amine reactions |
| Temperature | Higher temps accelerate kinetics but may degrade intermediates | Room temp for stable intermediates |
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Hazardous analogs like (S)-Tetrahydrofuran-2-yl-methylamine require full-face shields for splash protection .
- Ventilation: Use fume hoods to avoid inhalation of vapors, as recommended for structurally similar N-benzylpiperidine derivatives .
- Waste Disposal: Segregate waste in labeled containers for professional disposal, following protocols for amine-containing intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of this compound?
Methodological Approach:
- Cross-Validation: Combine NMR, IR, and X-ray crystallography. For example, X-ray diffraction confirmed the R-configuration and hydrogen bonding in a related tetrahydrofuran-amine derivative, resolving ambiguities in NMR assignments .
- Computational Modeling: Use DFT calculations to predict spectroscopic profiles and compare with experimental data.
- Crystallographic Analysis: Determine absolute configuration via Flack parameter refinement (e.g., Flack parameter = 0.05(8) in a study of a pyrimidin-4-yl-amine crystal) .
Key Crystallographic Data from Evidence:
| Parameter | Value | Source |
|---|---|---|
| Space Group | P21212 | |
| Unit Cell (Å) | a=15.479, b=7.1217, c=11.7802 | |
| Hydrogen Bonds | Intramolecular N–H⋯N (2.12 Å) |
Q. What methodologies are effective for assessing the environmental fate of this compound?
Methodological Answer:
- Long-Term Ecotoxicity Studies: Follow frameworks like Project INCHEMBIOL (2005–2011), which evaluate abiotic/biotic transformations and ecosystem-level impacts .
- Degradation Pathways: Use HPLC-MS to track degradation products in simulated environmental matrices (e.g., soil, water).
- Bioaccumulation Assays: Measure partition coefficients (log P) and conduct bioassays with model organisms (e.g., Daphnia magna) to assess trophic transfer risks .
Q. How can hydrogen bonding interactions in the crystal structure inform pharmacological activity predictions?
Methodological Approach:
- Structural Analysis: Identify intermolecular H-bonds (e.g., N–H⋯O) that stabilize the crystal lattice, as observed in a pyrimidin-4-yl-amine derivative with infinite chain formation via H-bonding .
- Pharmacophore Mapping: Overlay crystal structure data with target protein binding sites (e.g., GPCRs) to predict ligand-receptor interactions.
- Solubility Prediction: Correlate H-bond density with aqueous solubility trends for bioavailability optimization.
Q. What experimental designs are suitable for studying metabolic pathways in mammalian systems?
Methodological Answer:
- In Vitro Hepatocyte Assays: Use LC-MS/MS to identify phase I/II metabolites in primary hepatocytes.
- Isotope Labeling: Incorporate ¹⁴C-labeled amine groups to track metabolic fate, as applied in studies of benzodioxin derivatives .
- Enzyme Inhibition Studies: Screen against CYP450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks.
Q. How can computational modeling address challenges in predicting the compound’s reactivity?
Methodological Approach:
- Molecular Dynamics (MD) Simulations: Model solvent effects on reaction intermediates using force fields parameterized for amine and ether groups.
- Transition State Analysis: Apply QM/MM methods to explore energy barriers in nucleophilic substitution reactions, referencing pyrimidine-amine synthetic routes .
- Docking Studies: Predict binding affinities to biological targets using crystal structure data (e.g., PDB IDs) and AutoDock Vina .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
